molecular formula C15H18F3N3O2S B7551086 N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide

N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide

Katalognummer B7551086
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: CSRHRRWWKODHMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide, commonly referred to as TAK-242, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory and anti-tumor properties.

Wirkmechanismus

TAK-242 selectively inhibits N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide signaling by binding to the intracellular domain of N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of pro-inflammatory cytokine production and the activation of NF-κB and MAPK signaling pathways. TAK-242 has been shown to have a high affinity for N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide and is selective for N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways, making it a promising therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
TAK-242 has been shown to have anti-inflammatory and anti-tumor properties in various animal models. In sepsis, TAK-242 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways. In autoimmune disorders, TAK-242 has been shown to reduce the production of autoantibodies and improve disease symptoms. TAK-242 has also been shown to have minimal toxicity and side effects in animal studies, making it a promising therapeutic agent for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-242 has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. TAK-242 is also highly selective for N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways, which allows for the specific inhibition of N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide signaling without affecting other signaling pathways. However, TAK-242 has some limitations for lab experiments, including its high cost and limited availability, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-242. One potential direction is the optimization of the synthesis method to improve yields and reduce costs. Another potential direction is the development of new formulations and delivery methods to improve the bioavailability and efficacy of TAK-242. Additionally, further research is needed to fully understand the mechanism of action of TAK-242 and its potential therapeutic applications in various diseases.

Synthesemethoden

The synthesis of TAK-242 involves several steps, including the reaction of 2-(trifluoromethyl)benzyl chloride with 4-hydroxymethyl-1,3-dimethylpyrazole, followed by the reaction of the resulting intermediate with sulfonamide. The final product is then purified by recrystallization. The synthesis of TAK-242 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders. In sepsis, TAK-242 has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates in animal models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways. In autoimmune disorders, TAK-242 has been shown to reduce the production of autoantibodies and improve disease symptoms.

Eigenschaften

IUPAC Name

N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2S/c1-10-14(11(2)21(4)19-10)24(22,23)20(3)9-12-7-5-6-8-13(12)15(16,17)18/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRHRRWWKODHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N(C)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.